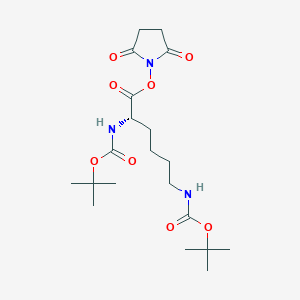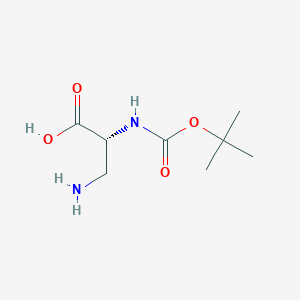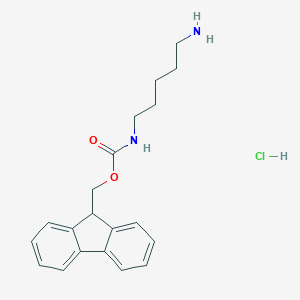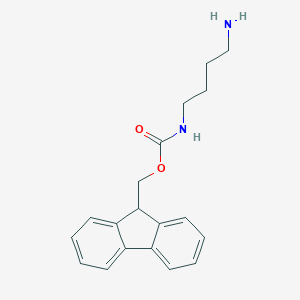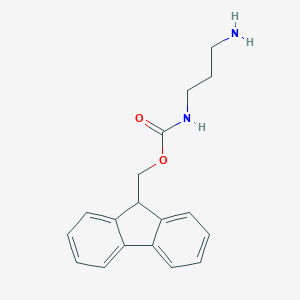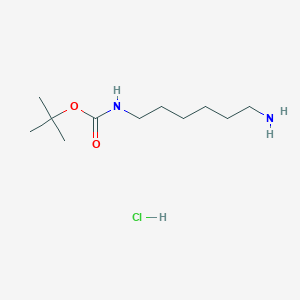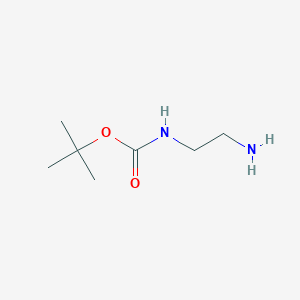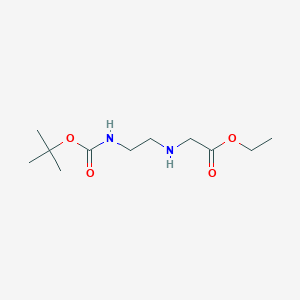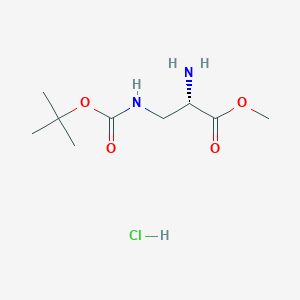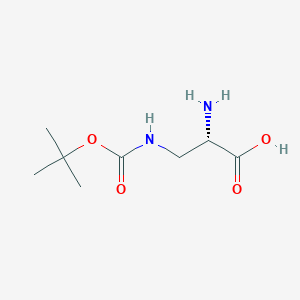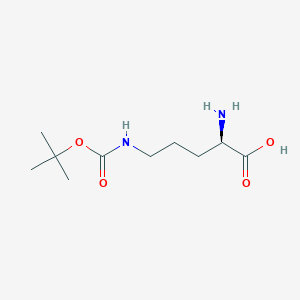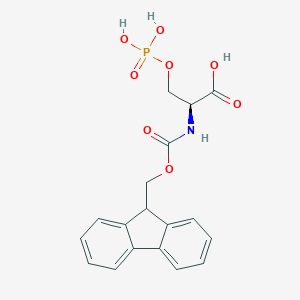
Fmoc-O-phospho-L-serine
描述
Fmoc-O-phospho-L-serine is a derivative of the amino acid serine, where the hydroxyl group of serine is phosphorylated and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in the preparation of phosphopeptides, which are essential for studying protein phosphorylation and signal transduction pathways.
作用机制
Target of Action
Fmoc-O-phospho-L-serine is a molecule that has a significant role in the synthesis of peptides. The primary target of this compound is the amine group . The Fmoc group, which stands for fluorenylmethyloxycarbonyl, is used as a protecting group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a role in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The phosphorylated pathway is crucial for the control of L-serine biosynthesis in human cells, a process strictly related to the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors .
Pharmacokinetics
It is known that the compound is a white solid and should be stored at temperatures below -4°c . Its molecular weight is 407.32 .
Result of Action
The result of the action of this compound is the efficient preparation of peptides containing multiple phosphorylation sites . This is achieved through standard Fmoc Solid Phase Peptide Synthesis (SPPS) methods .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile and can be removed rapidly by a base . Additionally, the compound should be stored at temperatures below -4°C to maintain its stability .
生化分析
Biochemical Properties
Fmoc-O-phospho-L-serine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in these reactions. The Fmoc group serves as a protective group for the amino side during peptide synthesis . The phosphate group attached to the serine residue can mimic protein segments involved in signal transduction, protein-protein interactions, and enzyme catalysis .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, L-serine, the core amino acid in this compound, is a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . These coagonists play crucial roles in neurotransmission in the brain.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group is removed by base, and this process does not disturb the acid-labile linker between the peptide and the resin, which is crucial in solid-phase peptide synthesis . The phosphate group can participate in phosphorylation reactions, which are key regulatory mechanisms in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has high thermal stability, even at low concentrations
Metabolic Pathways
This compound is involved in the phosphorylated pathway for L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the use of Fmoc-Ser(PO(OBzl)OH)-OH, where the benzyl group protects the phosphate moiety during the synthesis . The Fmoc group can be introduced using standard activation methods such as PyBOP and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .
Industrial Production Methods
Industrial production of Fmoc-O-phospho-L-serine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Fmoc-O-phospho-L-serine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Phosphorylation: The phosphate group can be further modified or deprotected depending on the desired application.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for the removal of the Fmoc group.
Coupling Reagents:
Major Products Formed
The major products formed from these reactions include the deprotected serine derivative and various phosphorylated peptides, depending on the specific synthetic route and conditions used .
科学研究应用
Fmoc-O-phospho-L-serine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block for the synthesis of phosphoserine-containing peptides.
Protein Phosphorylation Studies: Phosphopeptides synthesized using this compound are used to study protein phosphorylation and signal transduction pathways.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
相似化合物的比较
Similar Compounds
Fmoc-Ser(PO(OBzl)OH)-OH: Similar to Fmoc-O-phospho-L-serine but with a benzyl-protected phosphate group.
Fmoc-Thr(PO(OBzl)OH)-OH: A threonine derivative with a similar phosphate protection.
Fmoc-Tyr(PO(NMe₂)₂)-OH: A tyrosine derivative with a different phosphate protection.
Uniqueness
This compound is unique due to its specific application in the synthesis of phosphoserine-containing peptides. Its stability and compatibility with standard peptide synthesis protocols make it a valuable tool for researchers studying protein phosphorylation and related processes .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDJNCRIHRFKML-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427284 | |
| Record name | Fmoc-O-phospho-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158171-15-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158171-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-O-phospho-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


